molecular formula C18H26N2O2 B3317413 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester CAS No. 959536-05-1

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester

Cat. No. B3317413
CAS RN: 959536-05-1
M. Wt: 302.4 g/mol
InChI Key: SJYHFLNJUSNPCI-UHFFFAOYSA-N
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Description

The compound “3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester” is a type of organic compound . It is structurally similar to the compound “tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” which has a molecular weight of 254.37 .


Synthesis Analysis

The synthesis of a similar compound, “tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate”, involves the use of wet Pd/C in THF solution under an argon atmosphere . The reaction is stirred at 40°C for 40 hours under 45 Psi . After completion of the reaction, the solution is filtered through diatomite, and the filtrate is concentrated to give the crude product .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14/h15H,4-11H2,1-3H3 . This indicates that the compound contains 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound “tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate”, which is structurally similar to the compound , has a molecular weight of 254.37 . It is a solid at room temperature and has a density of 1.05 . It has a predicted pKa value of 11.00±0.20 .

properties

IUPAC Name

methyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-22-17(21)20-13-9-18(10-14-20)7-11-19(12-8-18)15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYHFLNJUSNPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
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3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
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3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
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3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester

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